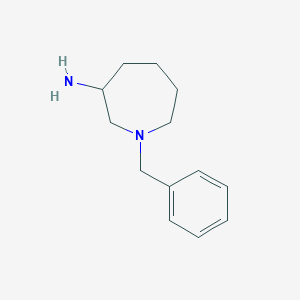

1-Benzylazepan-3-amine

Overview

Description

1-Benzylazepan-3-amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is classified as an amine, which is a functional group that contains a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of 1-Benzylazepan-3-amine could potentially involve the reduction of nitriles or amides and nitro compounds . The process might also include reactions involving alkyl groups, ammonia, and other amines .Molecular Structure Analysis

The molecular structure of 1-Benzylazepan-3-amine can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the visualization and understanding of the molecule’s structure .Chemical Reactions Analysis

The chemical reactions involving 1-Benzylazepan-3-amine could be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzylazepan-3-amine can be analyzed based on its molecular structure . Factors such as hydrophobicity, ionization, and hydrogen bond donors can be considered .Scientific Research Applications

Single-Atom Catalysts

Single-atom catalysts (SACs) have gained significant attention due to their exceptional performance properties, including strong activity and high selectivity. Researchers explore the application of SACs and elucidate their reaction mechanisms. The structure, characteristics, preparation methods, and characterization techniques of SACs are essential areas of study . These catalysts find application potential in electrochemistry and photocatalytic reactions.

Nanobodies in Immunoassays

Nanobodies, derived from camelid antibodies, have become a popular research field in immunoassays. With advancements in molecular biology techniques and genetically engineered antibody preparation, nanobodies play a crucial role in disease diagnosis, immune reagents, pathogen detection, and drug development .

Devulcanization of Ground Tire Rubber

Researchers have explored green and sustainable devulcanization methods for ground tire rubber. One promising approach involves using deep eutectic solvents (DESs). For instance, a specific DES achieved 58% devulcanization of a 120 M sample within 30 minutes, consuming only 182 W. Further optimization could yield even higher devulcanization percentages, with significant scientific and technological implications .

Safety and Hazards

Future Directions

The future research direction for 1-Benzylazepan-3-amine could involve the development of more efficient and stable heterogeneous catalysts for the synthesis of bio-based amines . Additionally, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines using transaminase-mediated synthesis could be a promising area of research .

properties

IUPAC Name |

1-benzylazepan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRCNVPFOVQZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylazepan-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

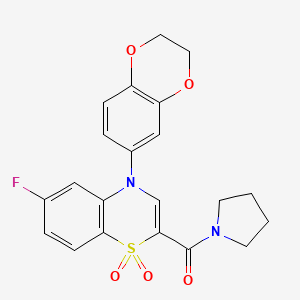

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

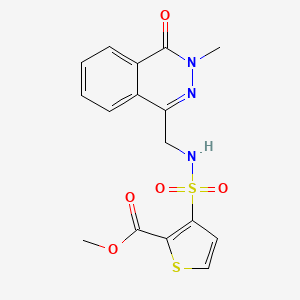

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

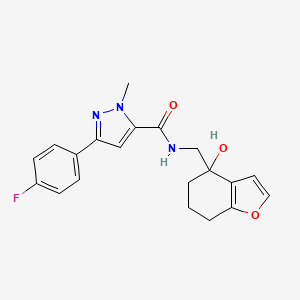

![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)